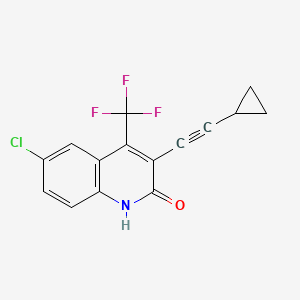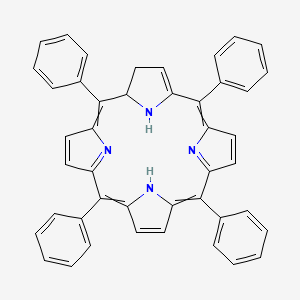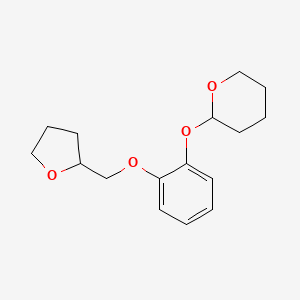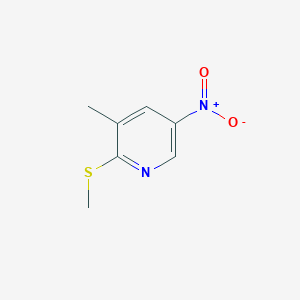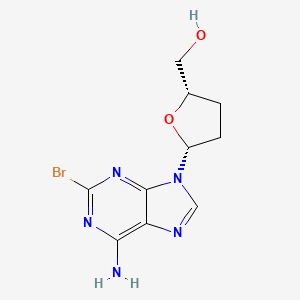
2-Bromo-2',3'-dideoxyadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’,3’-dideoxyadenosine typically involves the bromination of 2’,3’-dideoxyadenosine. This process can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-Bromo-2’,3’-dideoxyadenosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the adenine base or the ribose sugar.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as dimethyl sulfoxide (DMSO) are often used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2’,3’-dideoxyadenosine derivatives with different substituents at the 2’ position.
Elimination Reactions: Formation of alkenes or unsaturated derivatives.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the original compound.
科学的研究の応用
2-Bromo-2’,3’-dideoxyadenosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential antiviral properties, particularly against HIV and hepatitis B virus.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools
作用機序
The mechanism of action of 2-Bromo-2’,3’-dideoxyadenosine involves its incorporation into DNA or RNA chains during replication or transcription. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination. This inhibits the activity of viral reverse transcriptase and other polymerases, thereby blocking viral replication .
類似化合物との比較
2-Bromo-2’,3’-dideoxyadenosine can be compared with other nucleoside analogs such as:
2’,3’-Dideoxyadenosine (ddA): Lacks the bromine atom but shares similar antiviral properties.
2’,3’-Dideoxyinosine (ddI): An analog used in the treatment of HIV, with a similar mechanism of action.
Stavudine (d4T): Another nucleoside analog used as an antiretroviral drug.
Zalcitabine (ddC): Used in HIV treatment, similar in structure but with different substituents.
The uniqueness of 2-Bromo-2’,3’-dideoxyadenosine lies in its bromine substitution, which can influence its reactivity and interactions with biological targets, potentially offering distinct advantages in therapeutic applications .
特性
CAS番号 |
114849-57-9 |
|---|---|
分子式 |
C10H12BrN5O2 |
分子量 |
314.14 g/mol |
IUPAC名 |
[(2S,5R)-5-(6-amino-2-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12BrN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
InChIキー |
IXEQPOZEJJMHQI-NTSWFWBYSA-N |
異性体SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)Br)N |
正規SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


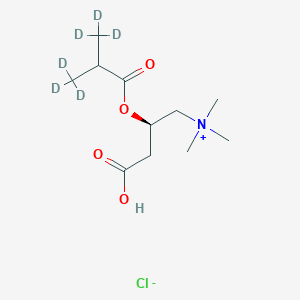
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)


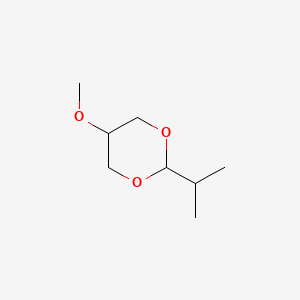

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
